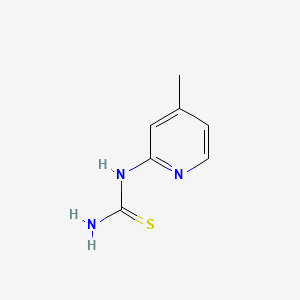

(4-Methyl-pyridin-2-yl)-thiourea

Description

Overview of Thiourea (B124793) Derivatives in Academic Research

Thiourea derivatives are a cornerstone of academic research due to their broad spectrum of biological activities and their utility as versatile building blocks in organic synthesis. mdpi.comresearchgate.netmdpi.com These compounds are known to exhibit a range of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netdergipark.org.tr Their ability to form stable complexes with various metal ions also makes them valuable in coordination chemistry and for applications such as heavy metal sensing. nih.govsphinxsai.com The presence of both N-H proton-donor groups and a sulfur atom allows for the formation of extensive intra- and intermolecular hydrogen bonding networks, a feature that is particularly attractive for studies in solid-state chemistry. nih.gov

The synthetic accessibility and the ease with which their structure can be modified allow for the generation of large libraries of compounds for screening in drug discovery and materials science. nih.govresearchgate.net Researchers have explored various synthetic routes to produce thiourea derivatives with tailored properties for specific applications, ranging from medicinal chemistry to agricultural science. researchgate.netkent.ac.uk

Rationale for Investigating (4-Methyl-pyridin-2-yl)-thiourea within Thiourea Chemistry

The incorporation of a pyridine (B92270) ring into the thiourea scaffold introduces a new dimension of chemical and biological significance. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a common motif in many pharmaceuticals and bioactive natural products. nih.govnih.gov Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. nih.gov

The specific compound, this compound, combines the functionalities of both thiourea and a substituted pyridine ring. The methyl group at the 4-position of the pyridine ring can modulate the electronic properties and steric hindrance of the molecule, potentially influencing its interaction with biological targets. The pyridine nitrogen atom provides an additional site for hydrogen bonding and coordination, which can be crucial for its chemical behavior and biological efficacy. researchgate.net The investigation of this particular derivative is driven by the potential for synergistic effects arising from the combination of these two important pharmacophores. The structural features of this compound, including its potential for polymorphism, where it can exist in different crystalline forms, further add to the rationale for its detailed study. researchgate.net

Research Objectives and Scope for this compound Investigations

The primary research objectives for the investigation of this compound encompass a comprehensive characterization of its chemical and physical properties. This includes its synthesis, spectroscopic analysis, and the elucidation of its crystal structure. researchgate.netchemicalbook.com A significant area of interest is the exploration of its polymorphic forms and the differences in their intermolecular hydrogen bonding patterns. researchgate.net

The scope of investigation extends to its potential applications, particularly in the synthesis of more complex heterocyclic systems. For instance, its use in the Hantzsch reaction to form 2-aminothiazole (B372263) derivatives is a key area of study. researchgate.net Furthermore, given the broad biological activities associated with both thiourea and pyridine derivatives, a central objective is to evaluate the biological potential of this compound and its derivatives. mdpi.comresearchgate.netdergipark.org.trresearchgate.net This includes screening for various enzymatic inhibitory activities and other pharmacological properties. dergipark.org.trresearchgate.net The overarching goal is to contribute to the fundamental understanding of this specific compound and to explore its potential as a lead structure in the development of new chemical entities with valuable applications.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-methylpyridin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-5-2-3-9-6(4-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLBLAKJCNRLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375003 | |

| Record name | (4-Methyl-pyridin-2-yl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21242-21-7 | |

| Record name | (4-Methyl-pyridin-2-yl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-METHYL-PYRIDIN-2-YL)THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Methyl Pyridin 2 Yl Thiourea Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of (4-Methyl-pyridin-2-yl)-thiourea

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of this compound in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each proton and carbon atom can be determined, confirming the compound's constitution and providing insights into its electronic properties.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, provides key information about the arrangement of protons in the molecule. researchgate.net The chemical shifts (δ) are indicative of the electronic environment of the protons.

The spectrum typically shows distinct signals corresponding to the protons of the pyridine (B92270) ring and the methyl group, as well as the protons of the thiourea (B124793) moiety. The protons on the pyridine ring appear as a doublet for the proton at position 6, a singlet for the proton at position 3, and a doublet of doublets for the proton at position 5, with their specific chemical shifts influenced by the electron-withdrawing nature of the nitrogen atom and the thiourea group. The methyl group protons typically appear as a singlet in the upfield region of the spectrum. The NH and NH₂ protons of the thiourea group often present as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d₆ researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | 8.13 | d |

| Pyridine H-3 | 7.96 | s |

| Pyridine H-5 | 6.89 | dd |

| Methyl (CH₃) | 2.33 | s |

| NH | 9.77 | bs |

| NH₂ | 9.48 | bs |

d = doublet, dd = doublet of doublets, s = singlet, bs = broad singlet

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum, also recorded in DMSO-d₆, shows distinct resonances for each carbon atom in the molecule. researchgate.net

The carbon atom of the thiocarbonyl group (C=S) is characteristically found in the downfield region of the spectrum, typically around 180 ppm. The carbon atoms of the pyridine ring exhibit chemical shifts that are influenced by their position relative to the nitrogen atom and the thiourea substituent. The methyl carbon appears at a characteristic upfield chemical shift.

Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ researchgate.net

| Carbon | Chemical Shift (δ, ppm) |

| C=S | 180.1 |

| Pyridine C-2 | 153.8 |

| Pyridine C-4 | 148.2 |

| Pyridine C-6 | 147.9 |

| Pyridine C-5 | 117.2 |

| Pyridine C-3 | 113.4 |

| Methyl (CH₃) | 20.8 |

2D NMR Techniques for Connectivity Elucidation

While specific 2D NMR data for this compound is not extensively reported in the literature, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unequivocally assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY experiments would reveal the coupling relationships between adjacent protons, for instance, confirming the J-coupling between the pyridine ring protons H-5 and H-6.

HSQC spectra would establish the direct one-bond correlations between protons and their attached carbon atoms, for example, linking the methyl protons to the methyl carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

The IR spectrum would be expected to show characteristic stretching vibrations for the N-H bonds of the thiourea moiety, typically in the range of 3100-3400 cm⁻¹. The C=S stretching vibration, a key marker for the thiourea group, is expected to appear in the region of 700-850 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl group and the pyridine ring would also be present.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=S bond, which often gives a strong Raman signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which confirms the elemental composition of the molecule.

For this compound (C₇H₉N₃S), the expected exact mass is approximately 167.0545 g/mol . HRMS analysis has confirmed this, with experimental values closely matching the calculated mass. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-N bond between the pyridine ring and the thiourea group, leading to the formation of ions corresponding to the 4-methyl-2-aminopyridine fragment and the thiourea fragment. Further fragmentation of the pyridine ring could also be observed.

Single Crystal X-ray Diffraction Analysis of this compound and its Polymorphs

Single-crystal X-ray diffraction provides the most definitive structural information for this compound in the solid state, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. Research has shown that this compound can exist in at least two polymorphic forms, designated as 1α and 1β. researchgate.net

Both polymorphs crystallize in the monoclinic system but exhibit different space groups and intermolecular hydrogen bonding patterns. researchgate.net

Polymorph 1α: This form crystallizes in the space group P2₁/c with four molecules per unit cell (Z = 4). The crystal structure is characterized by a network of intermolecular hydrogen bonds involving the thiourea group and the pyridine nitrogen atom, leading to the formation of centrosymmetric dimers.

Polymorph 1β: This polymorph crystallizes in the space group P2₁/n with eight molecules per unit cell (Z = 8). The hydrogen bonding network in this form is more complex, involving different interactions between the thiourea and pyridine moieties of adjacent molecules, resulting in a distinct packing arrangement compared to polymorph 1α.

The existence of polymorphism highlights the ability of the this compound molecule to adopt different stable arrangements in the solid state, which can influence its physical properties.

Table 3: Crystallographic Data for the Polymorphs of this compound researchgate.net

| Parameter | Polymorph 1α | Polymorph 1β |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Z | 4 | 8 |

| a (Å) | 9.8765(4) | 10.1234(5) |

| b (Å) | 8.9876(3) | 17.8901(8) |

| c (Å) | 9.9876(4) | 9.5432(4) |

| β (°) | 109.87(1) | 101.23(1) |

| Volume (ų) | 834.56(6) | 1698.7(1) |

Crystal System and Space Group Determination

This compound is known to exist in two polymorphic forms, designated as 1α and 1β . bohrium.comresearchgate.net Both polymorphs crystallize in the monoclinic system, but they are distinguished by their different space groups and the number of molecules in the asymmetric unit. bohrium.comresearchgate.net

The crystallographic analysis identified that polymorph 1α adopts the space group P2₁/c. bohrium.comresearchgate.net In contrast, polymorph 1β crystallizes in the P2₁/n space group. bohrium.comresearchgate.net A key difference between the two is that polymorph 1α has one molecule in the asymmetric unit, while 1β has two. bohrium.com

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The two polymorphic forms of this compound exhibit notably different patterns of intermolecular hydrogen bonding, which is a defining feature of their distinct crystal structures. bohrium.comresearchgate.net The primary interactions governing the supramolecular assembly are N–H⋯S hydrogen bonds, a common feature in thiourea derivatives that contributes significantly to their crystal packing. researchgate.netrsc.org

Conformational Analysis and Tautomerism

The conformation of thiourea derivatives is a critical aspect of their molecular structure, with molecules often adopting syn or anti arrangements across the C–N bonds of the thiourea moiety. acs.org These conformational preferences can be influenced by the nature of the substituents and the surrounding environment, such as the solvent used during crystallization. acs.org In the solid state, specific conformations are locked in, often stabilized by intramolecular interactions. For instance, derivatives of this compound have shown a synperiplanar conformation that suggests the presence of intramolecular N⋯S chalcogen bonds. bohrium.com

Furthermore, the this compound molecule can theoretically exist in different tautomeric forms due to proton migration. The primary tautomerism involves the thione-thiol equilibrium, where the C=S (thione) form can convert to the N=C–SH (thiol) form. In related heterocyclic systems like 2-pyridone, the lactam-lactim (keto-enol) equilibrium is finely balanced. wayne.edu For 2-pyridone itself, the keto form is slightly more stable in the gas phase. wayne.edu The presence of different functional groups and nitrogen atoms within the ring, as seen in pyrimidines, can shift this equilibrium. researchgate.net For this compound, the thione form is generally the predominant tautomer observed in the solid state.

Coordination Chemistry of 4 Methyl Pyridin 2 Yl Thiourea As a Ligand

Ligand Design Principles and Coordination Modes of Thioureas

Thiourea (B124793) derivatives, including (4-Methyl-pyridin-2-yl)-thiourea, are a significant class of ligands in coordination chemistry due to their structural versatility and multiple donor sites. mdpi.commdpi.com The fundamental design of these ligands stems from the thiourea moiety (-NH-CS-NH-), which possesses both a soft donor atom (sulfur) and two harder nitrogen donor atoms. This allows for a range of coordination behaviors. mdpi.com

The key structural features of this compound that dictate its coordinating ability are:

The Thione Sulfur (S) Atom: The sulfur atom is a primary site for coordination to metal ions, acting as a soft Lewis base.

The Pyridinyl Nitrogen (N) Atom: The nitrogen atom within the pyridine (B92270) ring provides an additional coordination site. Its lone pair of electrons can readily form a bond with a metal center.

The Thiourea Nitrogen (NH) Atoms: The two nitrogen atoms of the thiourea backbone can also participate in coordination, though this is less common than sulfur coordination.

These features allow for several coordination modes:

Monodentate Coordination: The ligand can bind to a metal center through only one atom, typically the thione sulfur atom. mdpi.com

Bidentate Chelation: this compound can act as a bidentate ligand, forming a stable chelate ring with a metal ion. The most common bidentate mode involves coordination through the pyridinyl nitrogen and the thione sulfur atom, creating a six-membered ring. tandfonline.com

Bridging Coordination: In polynuclear complexes, the thiourea ligand can bridge two or more metal centers.

The presence of the 4-methyl group on the pyridine ring can subtly influence the ligand's electronic properties, modulating the basicity of the pyridinyl nitrogen and thereby affecting the stability and structure of the resulting metal complexes. The interplay between the hard pyridine nitrogen and the soft thione sulfur allows this ligand to coordinate with a wide variety of transition and main group metals. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes

A range of transition metal complexes with substituted pyridyl-thioureas have been synthesized and characterized. rsc.org The typical synthetic route involves mixing the thiourea ligand with a metal salt, such as a chloride or perchlorate (B79767) of copper, nickel, palladium, or platinum, in a solvent like ethanol (B145695) or methanol. rsc.orgresearchgate.netresearchgate.net The reaction mixture is often refluxed to ensure completion, after which the complex precipitates and can be isolated by filtration. researchgate.netnih.gov

For example, complexes of copper(I) and nickel(II) with related pyridyl-thioureas have been prepared. tandfonline.comacs.org Copper(II) salts, when reacted with N,N'-substituted thioureas, are often reduced to copper(I) during the complexation reaction. rsc.org The stoichiometry of the resulting complexes can vary, with common formulations being [ML₂]X₂ or [MLX₂], where M is the metal ion, L is the thiourea ligand, and X is an anion like Cl⁻ or ClO₄⁻. rsc.org

Characterization of these complexes is comprehensive, employing techniques such as:

Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry and molecular weight of the complexes. rsc.org

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the coordination sites of the ligand.

UV-Visible (UV-Vis) Spectroscopy and Magnetic Susceptibility Measurements: To determine the geometry and electronic properties of the metal center. nih.gov

Main Group Metal Complexes

While the coordination chemistry of pyridyl-based ligands with main group elements is an area of active research, specific studies focusing on this compound complexes with main group metals are less common in the literature. nih.gov However, the principles of coordination suggest that the ligand's pyridyl nitrogen and thione sulfur atoms are capable of forming stable complexes with main group metal ions such as tin, zinc, and cadmium. nih.govnih.gov The synthesis would likely follow similar pathways to those used for transition metals, involving the reaction of the ligand with a main group metal salt. nih.gov Characterization would rely on similar spectroscopic and analytical techniques, particularly NMR spectroscopy, which is highly informative for diamagnetic main group metal complexes.

Structural Investigations of this compound Metal Complexes

Structural analysis provides crucial insights into the bonding and geometry of metal complexes, confirming the coordination modes predicted by spectroscopic methods.

Crystal Structures and Geometries

X-ray crystallography has been instrumental in elucidating the precise structures of both the free this compound ligand and its metal complexes. The free ligand is known to exist in at least two polymorphic forms, which differ in their intermolecular hydrogen bonding patterns in the solid state. researchgate.netbohrium.com

In its metal complexes, this compound and its analogues typically exhibit bidentate coordination through the pyridyl nitrogen and the thione sulfur (N,S-chelation). tandfonline.com This coordination pattern leads to various geometries around the metal center, dictated by the metal's oxidation state and coordination number.

Commonly observed geometries include:

Tetrahedral: Often seen for d¹⁰ metal ions like Cu(I) and Zn(II). rsc.org

Square-Planar: Typical for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). rsc.orgresearchgate.net

Trigonal Planar: Can be adopted by Cu(I) in some complexes. rsc.org

The table below summarizes representative crystallographic data for a related pyridyl-thiourea complex, illustrating a common structural motif.

| Complex | Crystal System | Space Group | Coordination Geometry | Key Bond Distances/Angles |

| [Ni(N-allyl-N'-(4'-methylthiazol-2-yl)thiourea)₂] | Monoclinic | P2₁/c | Square-planar | Ni-S, Ni-N |

Data for a closely related thiazolyl-thiourea complex is presented to illustrate typical geometries, as specific crystallographic data for this compound complexes was not available in the search results. researchgate.net

Spectroscopic Signatures of Complexation (e.g., UV-Vis, EPR)

Spectroscopic methods provide definitive evidence of ligand coordination and offer details about the resulting electronic structure of the complex.

Infrared (IR) Spectroscopy: The IR spectrum of the ligand changes significantly upon complexation.

The ν(C=S) stretching vibration, observed in the free ligand, typically shifts to a lower frequency (a decrease of 11-42 cm⁻¹) in the complex. This indicates a weakening of the C=S double bond character upon coordination of the sulfur atom to the metal. mdpi.com

The ν(N-H) stretching frequency may shift, providing information about the involvement of the nitrogen atoms in hydrogen bonding or coordination. mdpi.com

NMR Spectroscopy: For diamagnetic complexes, NMR spectroscopy is highly informative.

In ¹³C NMR , the resonance for the C=S carbon experiences a significant downfield shift (around 6 ppm) upon coordination, reflecting the decreased electron density at the carbon atom due to the sulfur-metal bond formation. mdpi.com

In ¹H NMR , protons on the pyridine ring and the NH groups near the coordination sites show noticeable shifts. Protons on the methylene (B1212753) groups adjacent to a coordinated sulfur atom can become diastereotopic, leading to more complex splitting patterns. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information on the geometry of the metal center.

Ligand-to-Metal Charge Transfer (LMCT) bands are often observed, arising from the transfer of electrons from the ligand's orbitals to the metal's orbitals.

For transition metal complexes with d-electrons, d-d transitions can be seen, and their energies are indicative of the coordination geometry (e.g., tetrahedral vs. square-planar). nih.gov For instance, Ni(II) complexes with substituted thioureas have been studied to understand their geometry based on their electronic spectra. acs.org

The table below summarizes key spectroscopic shifts observed upon complexation of thiourea derivatives.

| Spectroscopic Technique | Key Band/Signal | Free Ligand | Complex | Interpretation |

| IR | ν(C=S) | ~707 cm⁻¹ | Shift to lower frequency | Coordination via sulfur atom |

| ¹³C NMR | C=S | ~182 ppm | Downfield shift (δ ~175-177 ppm) | Decreased electron density at C=S |

| ¹H NMR | Triazolyl H (in related ligands) | ~7.8 ppm | Downfield shift (δ ~8.5 ppm) | Deshielding due to coordination |

Data compiled from studies on various thiourea derivatives to show general trends. mdpi.comnih.gov

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes derived from this compound provides valuable insights into their redox properties and the electronic influence of the ligand on the metal center. Cyclic voltammetry is a key technique employed to study these properties, revealing information about the oxidation states of the metal ions and the reversibility of the redox processes.

Research into the electrochemical properties of transition metal complexes with ligands analogous to this compound, such as 1-Benzoyl-3-(4-methylpyridin-2-yl) thiourea, has shed light on their redox activity. For instance, studies on the Nickel(II) and Cobalt(II) complexes of 1-Benzoyl-3-(4-methylpyridin-2-yl) thiourea have demonstrated distinct electrochemical behaviors. researchgate.net

The cyclic voltammogram of the Nickel(II) complex of 1-Benzoyl-3-(4-methylpyridin-2-yl) thiourea shows two irreversible reduction peaks. researchgate.net These peaks are indicative of a two-step reduction process, likely corresponding to the Metal(II)/Metal(I) and then the Metal(I)/Metal(0) transitions. In contrast, the Cobalt(II) complex exhibits a different electrochemical profile, which can be compared to understand the influence of the central metal ion on the redox properties of the complex. researchgate.net

A study on related copper(II) complexes with thiourea derivatives has shown a reversible one-electron transfer process for the Cu(II)/Cu(I) redox couple. researchgate.net This highlights how the nature of the metal ion significantly dictates the electrochemical characteristics of the complex. The coordination of the thiourea ligand, typically through its sulfur and pyridinyl nitrogen atoms, stabilizes the metal in different oxidation states and influences the ease of electron transfer. researchgate.net

The electrochemical data for these complexes are summarized in the table below. The experiments are typically conducted in a suitable solvent such as acetonitrile, with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate, and using a standard three-electrode system (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

| Compound | Redox Couple | Potential (V) vs. Ag/AgCl | Nature of Process | Reference |

| Nickel(II) complex of 1-Benzoyl-3-(4-methylpyridin-2-yl) thiourea | Ni(II)/Ni(I) | -1.37 | Irreversible | researchgate.net |

| Ni(I)/Ni(0) | -1.78 | Irreversible | researchgate.net | |

| Cobalt(II) complex of 1-Benzoyl-3-(4-methylpyridin-2-yl) thiourea | Co(II)/Co(III) | +0.36 | Reversible | researchgate.net |

This table presents a summary of the electrochemical data for metal complexes of a ligand closely related to this compound.

The irreversibility of the reduction peaks for the Nickel(II) complex suggests that the electron transfer is followed by a chemical reaction, such as a change in the coordination geometry of the complex. On the other hand, the reversible nature of the Co(II)/Co(III) redox couple in the Cobalt(II) complex indicates that the complex maintains its structural integrity upon oxidation and subsequent reduction. researchgate.net These findings underscore the rich electrochemical behavior of metal complexes of this compound and its derivatives, which is a critical aspect of their coordination chemistry.

Computational Chemistry and in Silico Investigations of 4 Methyl Pyridin 2 Yl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. Studies on thiourea (B124793) derivatives often employ DFT to calculate optimized geometry, vibrational frequencies, and electronic properties. researchgate.net For (4-Methyl-pyridin-2-yl)-thiourea, DFT calculations, typically using the B3LYP functional with a basis set like 6-31G*, are used to determine the equilibrium geometry at the ground state. researchgate.net

These calculations provide insights into key electronic parameters that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

| Parameter | Description | Typical Value Range |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -5 to -7 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1 to -3 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3 to 5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3 to 6 Debye |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. mdpi.com

Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, these regions are expected around the sulfur atom of the thiourea group and the nitrogen atom of the pyridine (B92270) ring. mdpi.comresearchgate.net

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amine groups. researchgate.net

Green Regions: Represent areas with a near-zero potential, often associated with hydrophobic interactions. mdpi.com

Analysis of MEP maps for related pyridine and thiourea compounds shows that electronegative atoms like oxygen and nitrogen create high electron density regions (red), which are crucial for forming hydrogen bonds and other interactions with biological targets. mdpi.comresearchgate.net The MEP surface helps in understanding non-covalent interactions that are vital for ligand-receptor binding.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a receptor, typically a protein or enzyme. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and elucidating binding mechanisms.

Thiourea derivatives have been investigated as inhibitors for a wide range of biological targets. researchgate.net Docking studies on related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have identified them as potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and are validated targets in cancer therapy. acs.orgnih.govcjsc.ac.cn

In these studies, the pyridyl moiety often forms crucial hydrogen bonds with hinge region residues in the kinase active site. For instance, in CDK6, key interactions often involve residues like His100 and Val101. cjsc.ac.cn The thiourea group can also participate in hydrogen bonding with amino acid residues in the binding pocket. The binding affinity is quantified by a docking score, with more negative values indicating a stronger predicted interaction. nih.gov

| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| CDK6 | 1XO2 | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | -8.5 to -10.2 | His100, Val101, Lys43 cjsc.ac.cn |

| CDK4 | 2W96 | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | -8.0 to -9.8 | Val96, Lys35, Lys22 cjsc.ac.cn |

| Photosystem II | 3ARC | N-benzoyl-N'-pyrimidin-2-yl thiourea derivative | Not Specified | D1-His215, D1-Ser264 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures in drug discovery. researchgate.net

QSAR studies have been performed on various series of thiourea and pyridine derivatives to model their herbicidal, anticancer, and antimicrobial activities. researchgate.netcjsc.ac.cnnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound in a training set and then using statistical methods like Partial Least Squares (PLS) to correlate these descriptors with the observed activity. nih.gov

For dual inhibitors of CDK4/6, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. cjsc.ac.cn The resulting models are visualized as contour maps that show which regions of the molecule should be modified to enhance or decrease activity. For example, a CoMFA model might indicate that bulky, electropositive substituents at a certain position on the pyridine ring would increase inhibitory potency. The predictive power of a QSAR model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the predicted correlation coefficient for an external test set (R²pred). nih.govnih.gov

Table 3: Example of QSAR Model Statistics for Thiourea/Pyridine Derivatives

| Model Type | Target | q² (Cross-validation) | R²pred (External Validation) |

|---|---|---|---|

| CoMFA | CDK6 Inhibition | 0.624 cjsc.ac.cn | Not Specified |

| CoMSIA | CDK6 Inhibition | 0.584 cjsc.ac.cn | Not Specified |

| MIA-QSAR | Herbicidal Activity | Not Specified | 0.833 nih.gov |

| GEP (Non-linear) | Anticancer (Osteosarcoma) | 0.839 (Training Set) | 0.760 (Test Set) semanticscholar.org |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the interaction over time. nih.gov MD simulations are used to assess the stability of the docked conformation and to gain a deeper understanding of the conformational changes that may occur upon ligand binding. nih.gov

An MD simulation begins with the lowest energy docked complex and simulates the movements of all atoms in the system (protein, ligand, and solvent) over a specific period (typically nanoseconds). nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. nih.gov

Furthermore, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). This provides a more accurate estimation of binding affinity than docking scores alone and can help to validate the initial docking results. nih.gov Studies on CDK inhibitors have used MD simulations to confirm that the ligand maintains key hydrogen bonds and stable interactions with active site residues throughout the simulation, validating the binding mode predicted by docking. nih.govcjsc.ac.cn

Pharmacological and Biological Activities of 4 Methyl Pyridin 2 Yl Thiourea

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The thiourea (B124793) moiety is a crucial pharmacophore in a variety of pharmacologically active compounds, including antimicrobial agents. nih.govmdpi.com While direct studies on (4-Methyl-pyridin-2-yl)-thiourea are limited, extensive research on structurally related pyridyl-thiourea derivatives demonstrates a broad range of antimicrobial activities. The 2-aminothiazole (B372263) scaffold, which can be synthesized from 1-(4-methylpyridin-2-yl)thiourea, is present in numerous compounds investigated for antibiotic and antiviral properties. researchgate.net

Spectrum of Activity

Derivatives of pyridyl-thiourea have shown efficacy against a wide array of pathogens, including bacteria, fungi, viruses, and parasites.

Antibacterial: Thiourea derivatives have been noted for their activity against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, nicotinoyl thiourea compounds, which share the pyridyl-thiourea core, exhibited excellent antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa with MIC concentrations ranging from 31.25 to 62.5 μg/mL. nih.gov Furthermore, certain thiourea derivatives have shown potent activity against challenging resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The potential extends to mycobacteria, as related 1,2,4-triazole (B32235) compounds have been investigated for treating Mycobacterium tuberculosis. nih.gov

Antifungal: The antifungal potential of this class of compounds is also significant. Studies on various thiourea derivatives and their metal complexes have confirmed activity against yeasts such as Candida albicans, Candida krusei, Candida glabrata, Candida tropicalis, and Candida parapsilosis. mdpi.com In many cases, the in vitro anti-yeast activity of these derivatives was found to be greater than their antibacterial activity. mdpi.com

Antiviral: The thiourea functional group is essential for the anti-HIV activity of certain phenethyl-5-bromopyridyl thiourea (PEPT) compounds, which are non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov This suggests that the pyridyl-thiourea scaffold is a promising starting point for the development of novel antiviral agents.

Antiparasitic: Research into related heterocyclic systems has uncovered potential antiparasitic applications. A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which can be conceptualized as cyclized derivatives of pyridyl-thiourea, have been identified as novel macrofilaricidal compounds for treating human filarial infections like onchocerciasis. acs.org

Table 1: Observed Antimicrobial Spectrum of Structurally Related Pyridyl-Thiourea Derivatives

| Pathogen Type | Organism(s) | Activity Noted | Source(s) |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus (incl. MRSA), Staphylococcus epidermidis, Enterococcus faecalis, Streptococcus pyogenes, Bacillus cereus | Potent Inhibition, MICs 2-16 µg/mL for some derivatives | mdpi.comnih.govnih.gov |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Enterobacter cloacae, Proteus vulgaris, Acinetobacter baumannii | Good Inhibition, MICs 31.25-62.5 µg/mL for some derivatives | mdpi.comnih.gov |

| Mycobacteria | Mycobacterium tuberculosis | Investigated as a target for related compounds | nih.gov |

| Fungi (Yeast) | Candida albicans, C. krusei, C. glabrata, C. tropicalis, C. parapsilosis | Significant in vitro activity, often greater than antibacterial effects | mdpi.com |

| Viruses | Human Immunodeficiency Virus (HIV-1) | Inhibition of reverse transcriptase by derivatives | nih.gov |

| Parasites (Filarial) | Onchocerca gutturosa, Brugia malayi | Macrofilaricidal activity in related thiadiazole compounds | acs.org |

Mode of Action Against Pathogens

The mechanisms by which thiourea derivatives exert their antimicrobial effects are multifaceted. For antibacterial action against MRSA, a specific thiourea derivative, TD4, was found to disrupt the integrity of the bacterial cell wall. nih.gov This was achieved by destroying the cellular homeostasis of NAD+/NADH, a critical component of bacterial metabolism and energy production. nih.gov For antiviral activity, the mechanism of action for PEPT compounds against HIV-1 involves the non-nucleoside inhibition of the reverse transcriptase enzyme, with the free thiourea group being essential for this activity. nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

Thiourea and its derivatives are recognized as potent scavengers of reactive oxygen species (ROS) such as hydroxyl radicals. hueuni.edu.vn Compounds containing the pyridyl-thiourea structure have demonstrated significant antioxidant capabilities in various assays.

The antioxidant potential of these compounds is often evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical scavenging assays. hueuni.edu.vnhueuni.edu.vn For instance, 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU), a compound structurally similar to this compound, displayed notable scavenging activity with IC50 values of 1.3 x 10⁻³ M for DPPH• and 1.1 x 10⁻³ M for ABTS•+. hueuni.edu.vn

Computational and experimental studies suggest that the primary mechanism for free radical scavenging by these thiourea derivatives is Hydrogen Atom Transfer (HAT). hueuni.edu.vnhueuni.edu.vn In the reaction between PPTU and hydroperoxyl radicals (HOO•), the HAT mechanism accounts for over 99.9% of the reaction products. hueuni.edu.vn The N-H protons of the thiourea group are the most favorable hydrogen transfer positions, allowing the molecule to effectively neutralize free radicals. hueuni.edu.vn The sulfhydryl group of the thiourea moiety has been identified as the activity center for the antioxidant function in some pyridyl-thiourea derivatives. nih.gov

Table 2: Antioxidant Activity of Structurally Related Pyridyl-Thiourea Compounds

| Compound | Assay | Result (IC50 / EC50) | Primary Mechanism | Source(s) |

|---|---|---|---|---|

| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH• Scavenging | 1.3 x 10⁻³ M | Hydrogen Atom Transfer (HAT) | hueuni.edu.vn |

| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS•+ Scavenging | 1.1 x 10⁻³ M | Hydrogen Atom Transfer (HAT) | hueuni.edu.vn |

| Phenethyl-5-bromopyridyl thiourea (PEPT) derivatives | ABTS Oxidation Inhibition | 75 - 79 µM | Radical Scavenging | nih.gov |

Anti-inflammatory and Analgesic Properties

The thiourea moiety is a recognized pharmacophore in compounds designed for anti-inflammatory activity. nih.gov Although direct in vivo studies on this compound are not widely published, research on its derivatives and related structures strongly indicates potential in this area.

Thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have shown pronounced anti-inflammatory activity, in some cases higher than naproxen itself in carrageenan-induced paw edema models. nih.gov This suggests that the addition of a thiourea group can enhance or contribute significantly to anti-inflammatory effects. Similarly, novel thiazolo[4,5-b]pyridin-2-ones, heterocyclic compounds related to the pyridine (B92270) core of the target molecule, have been evaluated in vivo and found to be potent anti-inflammatory agents. pensoft.net The development of new drugs with dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is an active area of research to create anti-inflammatory agents with fewer side effects, and thiourea derivatives are being explored for this purpose. nih.gov While analgesic properties are not explicitly detailed, anti-inflammatory action is often correlated with analgesic effects, suggesting a potential for this compound in pain management.

Structure Activity Relationship Sar Studies of 4 Methyl Pyridin 2 Yl Thiourea Derivatives

Impact of Substituent Modifications on Biological Activities

The core scaffold of (4-Methyl-pyridin-2-yl)-thiourea offers multiple sites for chemical modification. Both the pyridine (B92270) ring and the thiourea (B124793) group can be altered with various substituents, leading to significant changes in the compound's biological profile. These modifications can influence factors such as binding affinity to target proteins, solubility, and metabolic stability.

Pyridine Ring Substitutions

The pyridine ring is a key component of the molecule's structure, and its substitution pattern plays a critical role in determining biological activity. Modifications to the methyl group or the position of the nitrogen atom within the ring can lead to substantial differences in efficacy.

Research into related pyridinyl-thiazole compounds has shown that the position of the nitrogen atom is crucial. In one study, moving the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, whereas moving it to the 3-position maintained comparable activity to the lead compound. nih.gov This highlights the sensitive nature of the pyridine ring's interaction with its biological target.

General studies on pyridine derivatives have established broader SAR principles. The introduction of groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, or electron-donating groups like methoxy (B1213986) (-OCH3), tends to enhance antiproliferative activity. mdpi.com Conversely, the addition of bulky groups or halogen atoms often leads to a decrease in activity. mdpi.com In the context of N-(3-methylpyridin-2-yl) derivatives, which are structurally very similar to the title compound, direct modifications have been explored to improve properties, suggesting that simple substitutions may offer limited advantages without more significant structural changes to the core. nih.gov

| Modification on Pyridine Ring | Impact on Biological Activity | Reference |

| Change of nitrogen position from 4- to 2- | Inactivity | nih.gov |

| Change of nitrogen position from 4- to 3- | Comparable activity | nih.gov |

| Addition of -OH, -NH2, or -OCH3 groups | Enhanced antiproliferative activity | mdpi.com |

| Addition of bulky groups or halogens | Decreased antiproliferative activity | mdpi.com |

Thiourea Moiety Substitutions

The thiourea group (-NH-C(S)-NH-) is a versatile linker and a pharmacophore in its own right, offering significant opportunities for modification. Substitutions on the nitrogen atoms of the thiourea moiety can dramatically alter the compound's biological effects.

Acylation of the thiourea group, for instance by adding a benzoyl group, creates N-acyl thiourea derivatives such as 1-(4-Methyl-benzoyl)-3-(4-methyl-pyridine-2-yl) thiourea. slideshare.net These modifications can influence the molecule's electronic properties and its ability to act as a hydrogen bond donor or acceptor. Studies on other thiourea series have shown that substitution with aryl groups containing electron-withdrawing substituents, like nitro or halogen groups, tends to increase antibacterial activity more than electron-donating substituents like methyl or methoxy groups. nih.gov

In the development of inhibitors for enzymes like carbonic anhydrase, substitutions on a phenyl ring attached to a sulphonyl thiourea moiety were found to be critical. For example, the presence of a hydroxyl group at the meta- or para-position resulted in the strongest activity. nih.gov This indicates that the nature and position of the substituent are key determinants of inhibitory potential.

| Substitution on Thiourea Moiety | Effect on Biological Activity | Reference |

| N-acylation (e.g., with 4-Methyl-benzoyl group) | Creates N-acyl thiourea derivatives with altered electronic properties. | slideshare.net |

| Aryl group with electron-withdrawing substituents (e.g., -NO2, halogens) | Stronger antibacterial activity. | nih.gov |

| Aryl group with electron-donating substituents (e.g., -CH3, -OCH3) | Weaker antibacterial activity. | nih.gov |

| Meta- or para-hydroxy substitution on a phenylsulphonyl group | Potent inhibition of carbonic anhydrase isoenzymes. | nih.gov |

Stereochemical Influences on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Even subtle differences in spatial configuration can determine whether a molecule fits into the binding site of a target protein. For thiourea derivatives, the specific conformation of the thiourea bridge and the chirality of any attached side chains are important factors.

The crystal structure of 1-(4-Methyl-benzoyl)-3-(4-methyl-pyridine-2-yl) thiourea reveals a specific trans-cis configuration around the C-N bonds of the thiourea group, indicating a preferred spatial arrangement. slideshare.net While specific stereochemical studies on this compound itself are not widely reported, research on other chiral thiourea derivatives has demonstrated the critical role of stereoisomerism. In studies of chiral thioureas developed as potential anticancer agents, the stereochemistry of amino acid residues attached to the thiourea core was found to significantly affect the tumor growth inhibitory activity. nih.gov This suggests that different stereoisomers can have vastly different biological effects, a principle that is fundamental to modern drug design and likely applies to derivatives of this compound as well.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target. This approach is a cornerstone of ligand-based drug design, where the structures of known active molecules are used to create a model that can predict the activity of new, untested compounds. nih.gov

For a series of thiourea derivatives, a pharmacophore model would typically include features such as hydrogen bond donors (from the N-H groups), hydrogen bond acceptors (the sulfur atom), and hydrophobic or aromatic regions (the pyridine ring). nih.gov For instance, a computational study on thiourea analogs as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) identified key pharmacophoric features including hydrogen bond acceptors and donors, as well as a hydrophobic group. nih.gov By creating such a model for this compound derivatives, researchers can virtually screen large libraries of compounds to find new molecules that match the pharmacophore and are therefore likely to be active. nih.gov This process accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with the highest probability of success.

Computational SAR Analysis for Lead Optimization

Once a promising lead compound is identified, computational tools are invaluable for optimizing its structure to enhance potency and selectivity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this process. nih.gov

3D-QSAR studies build a statistical model that correlates the 3D properties of a set of molecules with their biological activity. nih.gov For thiourea derivatives, this can reveal which regions of the molecule are sensitive to modification and how changes in electrostatic or steric fields affect activity. Molecular docking simulations predict the preferred binding pose of a molecule within the active site of a target protein. researchgate.netresearchgate.net This provides a visual understanding of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies on thiourea derivatives targeting the SIRT1 enzyme helped to identify the crucial amino acid residues involved in the interaction. researchgate.net

These computational approaches allow for a rational, structure-based approach to lead optimization. depositolegale.itmdpi.com By simulating how changes to the this compound scaffold might affect binding, researchers can prioritize the synthesis of derivatives that are predicted to have improved activity, thereby streamlining the drug development process and reducing reliance on extensive trial-and-error synthesis. nih.gov

Emerging Applications and Future Research Directions of 4 Methyl Pyridin 2 Yl Thiourea

Applications in Materials Science

The distinct chemical properties of (4-Methyl-pyridin-2-yl)-thiourea, particularly its ability to form hydrogen bonds and coordinate with metal ions through its nitrogen and sulfur atoms, make it a prime candidate for the development of advanced materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound and its derivatives serve as functional organic linkers in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). x-mol.com The thiourea (B124793) group's conformational flexibility and strong hydrogen-bonding capabilities are crucial in directing the self-assembly of metal ions into specific, often complex, architectures. x-mol.com The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiourea group can both act as coordination sites, allowing the molecule to bridge multiple metal centers. researchgate.netmdpi.com

The incorporation of such functional groups can lead to CPs and MOFs with enhanced properties, such as improved stability and tailored pore environments. x-mol.com These materials are investigated for applications in gas storage, separation, and catalysis. For example, the specific arrangement of atoms in this compound allows it to form distinct intermolecular hydrogen bonding patterns, which have been studied through the characterization of its polymorphic crystalline forms. researchgate.net This fundamental understanding of its solid-state behavior is essential for designing and synthesizing new CPs and MOFs with predictable structures and functions. researchgate.netmdpi.com

Sensors (e.g., Heavy Metal Ion Detection)

The thiourea functional group is an effective chelator for heavy metal ions, making its derivatives excellent candidates for chemical sensors. acs.org Molecules containing thiourea can detect toxic heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) through mechanisms that often result in a measurable optical or electrochemical response. acs.orgmdpi.com

Derivatives of this compound are being explored for this purpose. The interaction between the sensor molecule and the metal ion, typically through the sulfur and nitrogen atoms, can cause a distinct color change or a shift in fluorescence, allowing for visual or spectroscopic detection. mdpi.com For instance, a thiourea-based chemosensor demonstrated high selectivity for Hg²⁺ ions in an aqueous medium, with detection achieved through an increase in fluorescence emission. mdpi.com The development of such sensors is critical for environmental monitoring of water sources and biological systems. rsc.org

Below is a table summarizing the performance of various thiourea-based chemosensors for heavy metal detection.

| Chemosensor Type | Target Ion | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|

| Thiourea-based derivative | Hg²⁺ | Fluorescence Increase | 0.84 µM | mdpi.com |

| Ninhydrin Thiourea Derivative | Cu²⁺ | Visual Colorimetric | Not specified | |

| Azulene-based Ligand | Pb²⁺ | Electrochemical | 1.0 nM | mdpi.com |

| Nafion/CuO/ZnO Nanospikes | Thiourea | Electrochemical | 23.03 µM | nih.gov |

Catalysis and Organocatalysis

Thiourea-based molecules have emerged as powerful organocatalysts, valued for their ability to activate substrates through non-covalent interactions, specifically double hydrogen bonding. rsc.org This mode of action provides a green and efficient alternative to metal-based catalysts for a wide range of chemical transformations. researchgate.net

This compound fits within this class of catalysts. Chiral versions of thiourea catalysts are particularly significant in asymmetric synthesis, where they can facilitate the creation of specific stereoisomers of a target molecule. rsc.orgnih.gov Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea) and a Lewis base (like the pyridine nitrogen), can simultaneously activate both the electrophile and nucleophile in a reaction, leading to high efficiency and stereoselectivity. researchgate.net These catalysts have proven effective in various reactions, including Michael additions and aza-Henry reactions, which are fundamental processes in organic synthesis. researchgate.net

Agrochemical Applications (e.g., Herbicides, Insecticides, Fungicides)

Thiourea derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad spectrum of biological activities. acs.org They are used as insecticides, fungicides, and herbicides. The incorporation of a thiourea group can enhance the biological efficacy and physical properties, such as solubility, of active ingredients. acs.org

Research into N-benzoyl-N'-pyrimidin-2-yl thioureas has shown promising herbicidal activity, indicating the potential of related structures. nih.gov While direct studies on the agrochemical applications of this compound are not extensively detailed in readily available literature, its structural similarity to known active compounds suggests it is a viable scaffold for the development of new plant-protecting agents. acs.orgbohrium.com The 2-aminothiazoles derived from it, for example, are known to inhibit various microorganisms, a property relevant to developing fungicides. bohrium.com

Future Directions in Drug Discovery and Development

The this compound scaffold is a significant starting point for the synthesis of more complex molecules with potential therapeutic applications. bohrium.com A primary route involves the Hantzsch reaction, where it is used to produce N-(4-methylpyridin-2-yl)-2-aminothiazoles. researchgate.net The 2-aminothiazole (B372263) moiety is a key component in numerous approved drugs and is investigated for a wide range of activities, including anticancer and antimicrobial properties. bohrium.com

Future research is likely to focus on several key areas:

Novel Macrofilaricides: Derivatives of pyridinyl-thiadiazoles, which can be synthesized from thiourea precursors, have shown potent activity against adult filarial worms responsible for diseases like onchocerciasis. acs.orgnih.gov Further optimization of these structures could lead to new treatments.

CDK Inhibitors for Cancer: The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, structurally related to derivatives of the title compound, has yielded highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets in cancer therapy. acs.org

Positive Allosteric Modulators: N-Pyrimidyl/pyridyl-2-thiazolamine analogues have been developed as positive allosteric modulators for certain receptors, demonstrating the versatility of the core structure in fine-tuning biological activity. jst.go.jp

Antituberculosis and Antibacterial Agents: Thiourea derivatives have historically been explored for their activity against tuberculosis and other bacterial infections. mdpi.comtjnpr.org New derivatives of this compound could be designed and screened for enhanced potency and novel mechanisms of action.

Advanced Characterization Techniques for Novel Applications

The development of novel applications for this compound and its derivatives relies on a deep understanding of their chemical structure, conformation, and interactions, which is achieved through various advanced characterization techniques.

X-ray Crystallography: This technique is fundamental for determining the precise three-dimensional arrangement of atoms in the solid state. Studies on this compound have used single-crystal X-ray diffraction to identify and characterize its different polymorphic forms (1α and 1β). researchgate.net This revealed distinct intermolecular hydrogen bonding patterns, which is crucial information for designing materials like MOFs where crystal packing is paramount. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is used to elucidate the molecular structure in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom, confirming the identity and purity of synthesized compounds derived from this compound. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC is a highly sensitive method used to study binding interactions in solution. It directly measures the heat released or absorbed during a binding event, providing thermodynamic data such as binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). This technique has been used to perform preliminary studies on the coordination abilities of thiourea-based ligands with various metal ions, which is essential for developing effective sensors and understanding biological activity. mdpi.com

The application of these techniques provides the structural and energetic insights necessary to rationally design and optimize molecules based on the this compound scaffold for their targeted emerging applications.

Conclusion and Future Perspectives on 4 Methyl Pyridin 2 Yl Thiourea Research

Summary of Key Research Findings and Contributions

Research focused on (4-Methyl-pyridin-2-yl)-thiourea has provided foundational knowledge, primarily concerning its structural chemistry and its role as a versatile synthetic intermediate.

One of the most significant contributions has been the detailed structural elucidation of the compound. Studies have successfully identified and characterized two distinct polymorphic forms, designated 1α and 1β. bohrium.comresearchgate.netscispace.com Both forms crystallize in the monoclinic system but are distinguished by their different intermolecular hydrogen bonding patterns, a critical factor influencing their solid-state properties. bohrium.comresearchgate.net The molecular formula for the compound is C₇H₉N₃S. scbt.com

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Polymorph 1α | Polymorph 1β |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Molecules per Asymmetric Unit (Z) | 4 | 8 |

| Key Feature | Exhibits a distinct intermolecular N–H⋯S hydrogen bonding pattern. bohrium.com | Features a different combination of N–H⋯S hydrogen bonding compared to 1α. bohrium.com |

This table is based on data reported in crystallographic studies. bohrium.comresearchgate.netscispace.com

Beyond its own structural characteristics, the primary contribution of this compound research is its established utility as a precursor in the Hantzsch reaction. bohrium.comresearchgate.net It serves as a key starting material for the synthesis of various N-(4-methylpyridin-2-yl)-2-aminothiazole derivatives. bohrium.comscispace.com This is a crucial finding, as the 2-aminothiazole (B372263) moiety is a well-established pharmacophore found in numerous medicinally important compounds with activities ranging from anticancer to antiepileptic. bohrium.com The synthesis of these derivatives from this compound opens a pathway to novel compounds with potential therapeutic applications. bohrium.comscispace.com

Challenges and Opportunities in the Field of Pyridine-Thiourea Chemistry

The broader field of pyridine-thiourea chemistry, which encompasses this compound, is characterized by a set of distinct challenges and significant opportunities.

Challenges:

Tackling Drug Resistance: A primary challenge in medicinal chemistry is the rise of multidrug-resistant (MDR) pathogens. nih.gov While pyridine-containing compounds are being explored to combat this, developing derivatives that remain effective against evolving resistance mechanisms is a continuous hurdle. nih.gov

Managing Cytotoxicity: Certain derivatives synthesized from pyridine-thiourea precursors, such as some N-alkyl and N-aryl 2-aminothiazoles, have been noted for potential cytotoxicity. bohrium.comscispace.com A key challenge is to chemically modify these structures to enhance therapeutic activity while minimizing off-target toxicity.

Synthetic Efficiency: Although standard synthetic protocols exist, the development of more efficient, high-yield, and environmentally benign (green) synthesis methods for functionalized pyridine-thiourea derivatives remains an important objective for chemists. nih.gov

Opportunities:

Scaffold Versatility: The pyridine (B92270) ring is one of the most prevalent heterocyclic scaffolds in drug design, valued for its ability to engage in hydrogen bonding and improve the pharmacokinetic properties of molecules. nih.govkent.ac.ukrsc.org The thiourea (B124793) moiety is also a recognized pharmacophore, known to impart a wide array of biological activities. researchgate.netmdpi.com The combination of these two in a single molecular framework presents a powerful opportunity for designing novel therapeutic agents.

Diverse Biological Applications: The pyridine-thiourea scaffold is a privileged structure associated with a broad spectrum of biological activities. This creates vast opportunities for drug discovery programs.

Materials Science: Beyond medicine, there is a growing opportunity for pyridine-thiourea compounds in materials science. Research has shown that monomers containing this structure can be used to fabricate high-performance polymers, such as poly(pyridine thiourea-imide)s (PPTIs). researchgate.net These materials exhibit excellent thermal stability and flame-retardant properties, making them candidates for advanced applications. researchgate.net

Table 2: Reported Biological Activities of Pyridine and Thiourea Derivatives

| Biological Activity | Scaffold Class | Reference |

| Antimicrobial / Antibacterial | Pyridine-Thiourea / Pyridine | nih.govrsc.org |

| Anticancer | Pyridine / Thiourea | kent.ac.ukmdpi.com |

| Antiviral (including Anti-HIV) | Thiourea | researchgate.netmdpi.com |

| Anticonvulsant | Thiourea | researchgate.net |

| Plant Growth Regulation | Thiourea | acs.org |

| Carbonic Anhydrase Inhibition | Pyrimidine-Thiourea | nih.gov |

This table summarizes potential applications based on activities reported for the general classes of pyridine and thiourea compounds.

Long-Term Research Trajectory and Translational Potential

The long-term research trajectory for this compound and related compounds is projected to branch into several key areas with significant translational potential.

The most immediate translational potential lies in medicinal chemistry and drug discovery . The established role of this compound as a building block for 2-aminothiazoles positions it as a valuable starting point for developing new drugs. bohrium.comresearchgate.net Future research will likely focus on creating libraries of derivatives and screening them against a variety of biological targets, including:

Novel Antibiotics: Targeting multidrug-resistant bacteria such as MRSA. nih.gov

Anticancer Agents: Designing selective inhibitors for pathways involved in cell proliferation. kent.ac.uk

Antiviral Compounds: Exploring activity against viruses where thiourea derivatives have previously shown promise. researchgate.net

A second major avenue is in materials science . The successful synthesis of poly(pyridine thiourea-imide)s with high thermal stability and limiting oxygen index values suggests a significant translational potential for these materials in industries requiring high-performance, flame-retardant polymers. researchgate.net Future work could involve fine-tuning the polymer backbone by altering the pyridine-thiourea monomer to optimize physical properties like solubility, viscosity, and glass transition temperature for specific applications. researchgate.net

Finally, there is translational potential in the agrochemical sector . Thiourea-based compounds have been identified as effective plant growth regulators, insecticides, and fungicides. acs.org Research could be directed towards synthesizing novel derivatives of this compound and evaluating their efficacy and environmental impact for agricultural use.

In essence, while this compound is a relatively simple molecule, its true value is realized in its potential as a foundational scaffold. Future research will undoubtedly concentrate on exploiting its versatile chemistry to construct more complex and functional molecules for translation into medicine, materials, and agriculture.

Q & A

What are the recommended synthetic routes and characterization techniques for (4-Methyl-pyridin-2-yl)-thiourea in academic research?

Basic

The synthesis of this compound typically involves the reaction of 4-methylpyridin-2-amine with thiophosgene or isothiocyanates under controlled conditions. Solvents such as dimethylformamide (DMF) or acetonitrile are often employed to facilitate the reaction . Post-synthesis, characterization is critical:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in DMSO-d6 are used to confirm the presence of thiourea protons (δ ~10–12 ppm) and aromatic pyridine signals .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and isotopic patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL) resolves bond lengths, angles, and hydrogen bonding networks .

How can researchers distinguish between polymorphic forms of this compound, and what implications do these forms have?

Advanced

Two polymorphs of this compound (1α and 1β) have been identified, differing in space groups (P21/c vs. P21/n) and hydrogen bonding motifs . Key steps for analysis:

Crystallographic Data Collection : Use synchrotron sources (e.g., PETRA III) for high-resolution data .

Hydrogen Bond Analysis : Compare N–H⋯S and N–H⋯N interactions in 1α (chain-like motifs) vs. 1β (centrosymmetric dimers) .

Thermal Stability : Differential scanning calorimetry (DSC) can assess phase transitions between polymorphs.

Implications include altered solubility, bioavailability, and reactivity in downstream applications like Hantzsch reactions to form thiazoles .

How should researchers address contradictions between computational predictions and experimental structural data for thiourea derivatives?

Advanced

Discrepancies often arise in bond lengths or torsion angles. For example, DFT calculations may predict planar configurations, while X-ray data show twisting (e.g., 36.7° between thiazole and pyridine rings in derivative 2) . Mitigation strategies:

- Refinement Protocols : Use SHELXL with anisotropic displacement parameters for non-hydrogen atoms and optimize hydrogen positions .

- Validation Tools : Cross-check with Cambridge Structural Database (CSD) entries for similar compounds .

- Hybrid Methods : Combine molecular dynamics (MD) simulations with experimental data to account for crystal packing effects .

What methodologies are recommended for evaluating the biological activity of this compound derivatives while addressing cytotoxicity?

Advanced

Thiourea derivatives often target apoptosis pathways, but cytotoxicity varies by assay and cell line . A tiered approach is advised:

In Vitro Screening :

- Mitochondrial Membrane Potential (ΔψM) : Use JC-1 staining to assess apoptosis induction .

- Cytotoxicity Assays : Compare MTT and resazurin assays across cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects .

Mechanistic Studies :

- Western Blotting : Quantify Bcl-2 and cytochrome c levels to confirm intrinsic apoptosis pathways .

- Thyroid Peroxidase Inhibition : Monitor TSH levels if thyroid toxicity is suspected .

What best practices should be followed for crystallographic refinement of this compound using SHELXL?

Advanced

SHELXL remains the gold standard for small-molecule refinement. Key steps include:

Data Preparation : Integrate data using Bruker APEX3 or CrysAlisPro, and resolve twinning with HKLF5 format if needed .

Hydrogen Handling : Place H atoms geometrically (e.g., NH groups) and refine with riding models .

Validation : Check R1/wR2 convergence (<5% difference) and validate with PLATON (e.g., for missed symmetry) .

Deposition : Submit CIF files to the Cambridge Crystallographic Data Centre (CCDC) for public access .

How can researchers leverage Hantzsch reactions to synthesize novel thiourea-derived thiazoles?

Advanced

this compound serves as a precursor for 2-aminothiazoles via Hantzsch reactions with α-bromoketones . Optimization tips:

- Reaction Conditions : Use ethanol as a solvent at 60–80°C for 12–24 hours .

- Yield Improvement : Introduce electron-withdrawing groups on the bromoketone (e.g., pyrazinyl groups in derivative 3) to enhance reactivity .

- Characterization Challenges : Address low yields (e.g., 7% for derivative 3) with UPLC-MS monitoring to identify intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.